2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole
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Overview
Description
2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of difluoromethoxy and methoxybenzyl groups attached to the oxadiazole ring, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-(difluoromethoxy)benzohydrazide with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoromethoxy and methoxybenzyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[3-(Difluoromethoxy)phenyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole is unique due to the presence of both difluoromethoxy and methoxybenzyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C17H14F2N2O3 |
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Molecular Weight |
332.30 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14F2N2O3/c1-22-13-7-5-11(6-8-13)9-15-20-21-16(24-15)12-3-2-4-14(10-12)23-17(18)19/h2-8,10,17H,9H2,1H3 |
InChI Key |
ZJVVPCYAUVELQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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